4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

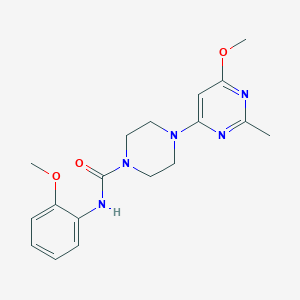

“4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid” is a compound with the CAS Number: 124243-00-1 . It has a molecular weight of 500.59 and its IUPAC name is 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid . It is a strong covalent linker featuring a free carboxylic acid and two tosyl groups .

Molecular Structure Analysis

The molecule contains a total of 60 bonds. There are 36 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), 1 hydroxyl group, and 2 sulfones .Chemical Reactions Analysis

Each tosyl group in the molecule can be displaced by thiol or amine nucleophiles via a Michael addition . The inclusion of two tosyl groups on this molecule allows this reaction to proceed twice .Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Applications De Recherche Scientifique

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid derivatives, including 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to a significant presence in the environment and in human exposure. This review discusses their presence, uses, human exposure, metabolism, toxicology, analytical methods for detection, and legal limits (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Properties of Lanthanide Coordination Compounds

Research on 4-benzyloxy benzoic acid derivatives demonstrates their application in forming lanthanide coordination compounds, which have been characterized for their photophysical properties. The presence of electron-releasing or electron-withdrawing groups on these derivatives influences the photoluminescence efficiency of the lanthanide complexes, which has significant implications in materials science and photophysical research (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Application in Ruthenium Alkylidene Triggered Cyclopolymerization

Benzoic acid derivatives play a role in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are used for cyclopolymerization of 1,6-heptadiynes, leading to the development of new polymer materials with potential applications in various industrial sectors (Mayershofer, Nuyken, & Buchmeiser, 2006).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid is a model compound for drug substances in pharmaceutical research. Understanding the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in pharmaceuticals. This research provides valuable data for modeling phase equilibria in pharmaceutical systems (Reschke, Zherikova, Verevkin, & Held, 2016).

Development of Liquid Crystalline Polymers

Research on benzoic acid derivatives includes the development of liquid crystalline polymers with cross-linked network structures. These materials, containing azobenzene mesogens, have potential applications in various fields, including electronics and materials science, due to their unique properties (Saminathan & Pillai, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBHXGITKMPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)

![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B2699682.png)

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2699688.png)

![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2699692.png)

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)

![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)